molecular formula C16H22N2O6 B5735021 Ethyl 1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-4-carboxylate

Ethyl 1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-4-carboxylate

Cat. No.: B5735021
M. Wt: 338.36 g/mol
InChI Key: PBCWZMBGDANWQZ-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common route includes the nitration of a methoxy-substituted benzyl alcohol, followed by its reaction with piperidine and subsequent esterification to form the final product. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidine ring may also play a role in binding to receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate: Another ester with a different heterocyclic ring.

    Methyl 1-hydroxyindole-3-carboxylate: A compound with a similar ester functional group but different aromatic ring structure.

Uniqueness

Ethyl 1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-4-carboxylate is unique due to its specific combination of functional groups and the piperidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 1-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6/c1-3-24-16(20)12-4-6-17(7-5-12)10-11-8-13(18(21)22)15(19)14(9-11)23-2/h8-9,12,19H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCWZMBGDANWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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